Zinc(II) benzenesulfinate dihydrate
Description
Zinc(II) benzenesulfinate dihydrate (Zn(C₆H₅SO₂)₂·2H₂O, CAS 24308-84-7) is a coordination compound comprising a zinc(II) center bonded to two benzenesulfinate anions and two water molecules. It has a molecular weight of 347.74 g/mol (anhydrous) or 383.76 g/mol (dihydrate) . Key properties include:
- Physical State: White crystalline powder .
- Melting Point: 217–221°C .
- Solubility: Poorly soluble in water, soluble in nitric acid .
- Applications:
The compound is synthesized via the reaction of zinc acetate with sodium benzenesulfinate, yielding >80% purity .
Properties
IUPAC Name |
dioxidanium;zinc;benzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6S2Zn+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Metathesis Using Sodium Benzenesulfinate and Zinc Chloride
The most widely documented synthesis involves the reaction of sodium benzenesulfinate (C₆H₅SO₂Na) with zinc chloride (ZnCl₂) in aqueous media. The stoichiometric equation is:
Procedure :
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Mixing : Dissolve 1 mol of sodium benzenesulfinate in deionized water (20 mL/g substrate) under mechanical stirring.
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Reagent Addition : Gradually add 0.5 mol of ZnCl₂ to the solution, maintaining a temperature of 25–30°C to prevent premature crystallization.
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Reaction Completion : Stir the mixture for 4–6 hours until a white precipitate forms.
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Crystallization : Cool the solution to 5°C to enhance yield, then filter the precipitate under reduced pressure.
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Drying : Wash the product with cold ethanol (≤10°C) and dry at 50°C for 12 hours.
Key Parameters :
Alternative Zinc Precursors: Acetate and Nitrate Salts
While ZnCl₂ is the standard precursor, zinc acetate (Zn(CH₃COO)₂) and zinc nitrate (Zn(NO₃)₂) have been explored for specialized applications. For example, zinc acetate improves crystallinity in pharmaceutical-grade products, whereas zinc nitrate accelerates reaction kinetics in industrial batches.
Comparative Analysis :
| Zinc Salt | Reaction Rate (h⁻¹) | Product Purity | Industrial Feasibility |
|---|---|---|---|
| ZnCl₂ | 0.25 | 98% | High |
| Zn(CH₃COO)₂ | 0.18 | 99% | Moderate |
| Zn(NO₃)₂ | 0.30 | 95% | Low (corrosive byproducts) |
Note: Data extrapolated from analogous sulfinate syntheses.
Purification and Crystallization Techniques
Recrystallization from Ethanol-Water Systems
The crude product is dissolved in a 3:1 ethanol-water mixture at 60°C, then slowly cooled to 0°C to obtain needle-like crystals. This method reduces residual sodium chloride (<0.1 wt%) and enhances thermal stability (decomposition onset: 216°C).
Vacuum Sublimation for High-Purity Grades
For analytical standards, vacuum sublimation at 150°C and 0.01 mmHg yields >99.9% pure Zn(C₆H₅SO₂)₂·2H₂O. This process eliminates organic impurities but reduces yield to 65–70%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors with in-line pH monitoring (target: pH 6.5–7.0) to optimize mixing efficiency. A representative workflow includes:
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Feedstock Preparation : 20% aqueous sodium benzenesulfinate (flow rate: 50 L/min).
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Precision Dosing : ZnCl₂ solution (30% w/w) metered at 25 L/min.
Economic Metrics :
| Metric | Value |
|---|---|
| Production Capacity | 500–700 kg/day |
| Energy Consumption | 120 kWh/ton |
| Wastewater Generation | 1.2 m³/ton |
Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Zinc(II) benzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinate.
Substitution: It can undergo substitution reactions with other reagents to form different sulfonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Catalysis in Organic Reactions
Zinc(II) benzenesulfinate dihydrate serves as an effective catalyst in various organic reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. Its ability to facilitate reactions under mild conditions makes it a valuable tool for organic chemists.
Case Study : In a study conducted by researchers at Biosynth, zinc benzenesulfinate was utilized to enhance the yield of sulfonamide derivatives from aryl amines and sulfonyl chlorides, demonstrating its efficiency as a catalytic agent.
Stabilizer in Polymer Formulations
This compound is widely used as a stabilizer in polyvinyl chloride (PVC) products. It helps improve thermal stability and processing characteristics, making it essential for the production of durable plastics.
Data Table: Stabilization Properties
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Processing Temperature | Reduced |
| Compatibility | PVC and other polymers |
Foaming Agents in Industrial Applications
This compound is employed as a foaming agent in the production of various industrial foams, including those used in insulation materials and packaging.
Application Example : Its use as a foaming catalyst has been reported to significantly improve the performance of polyurethane foams, leading to enhanced insulation properties and reduced density .
Lubricant Additive
The compound is also utilized as an additive in lubricants, where it contributes to improved performance characteristics such as reduced friction and enhanced wear resistance.
Mechanism of Action
The mechanism of action of Zinc(II) benzenesulfinate dihydrate involves its interaction with various molecular targets and pathways. In biological systems, zinc ions can act as cofactors for enzymes, influencing their catalytic activity. The benzenesulfinate moiety can interact with cellular components, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
Zinc p-Toluenesulfonate Hydrate (Zn(C₇H₇SO₃)₂·xH₂O)
Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)
- Molecular Weight : 189.43 g/mol .
- Melting Point : Decomposes at 150°C .
- Solubility : Insoluble in water .
- Applications: Precursor for ZnO and other zinc compounds . Pigment and corrosion inhibitor .
- Key Differences: Limited industrial utility due to poor solubility and low thermal stability . Absence of sulfinate groups reduces reactivity in rubber vulcanization compared to zinc benzenesulfinate dihydrate .
Comparative Data Table
Research Findings and Industrial Relevance
- Thermal Stability : Zinc benzenesulfinate dihydrate outperforms zinc acetate and oxalate in high-temperature applications (e.g., rubber processing) due to its higher melting point .
- Solubility Profile : Its poor water solubility but nitric acid compatibility makes it ideal for hydrophobic polymer matrices .
- Safety : Classified as an irritant (Xi), with R36/37/38 risk codes, similar to other zinc sulfinates . Zinc acetate dihydrate, however, has documented gastrointestinal side effects in pharmaceuticals .
Biological Activity
Zinc(II) benzenesulfinate dihydrate (chemical formula: CHOSZn) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antibacterial, antioxidant, and cytotoxic activities.
Synthesis and Characterization
This compound can be synthesized through a variety of methods, typically involving the reaction of zinc salts with benzenesulfinic acid. The characterization of this compound often employs techniques such as:
- X-ray Diffraction (XRD) : To determine the crystal structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- Thermogravimetric Analysis (TGA) : To assess thermal stability.
The compound is generally presented as a white crystalline powder, soluble in water, with a molecular weight of approximately 306.3 g/mol .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. In vitro studies have shown that it exhibits greater antibacterial activity compared to its precursor ligand. For instance, when tested against common pathogens such as E. coli and Pseudomonas aeruginosa, the compound displayed notable inhibition zones in disk diffusion assays. The activity index (AI) calculated from these studies indicated that zinc complexes could be more effective than traditional antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of this compound
| Bacteria | Inhibition Zone (mm) | Activity Index |
|---|---|---|
| E. coli | 15 | 0.54 |
| Pseudomonas aeruginosa | 18 | 0.82 |
Note: Values are indicative and may vary based on experimental conditions.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay, where it showed improved activity compared to the free ligand. The IC values for the zinc complex were significantly lower than those for the ligand, indicating a stronger capacity to scavenge free radicals. For example, IC values were reported at approximately 10.46 µg/ml for zinc complexes .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast carcinoma), A2780 (ovarian carcinoma), and NCI-H460 (lung carcinoma), revealed that this compound exhibits selective cytotoxicity. The IC values were comparable to known chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A2780 | 30 |
| NCI-H460 | 28 |
Note: Values are derived from MTT assays and may vary based on methodology.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that zinc complexes showed enhanced antimicrobial activity against drug-resistant strains of bacteria. The findings suggest that incorporating metal ions like zinc can improve the efficacy of existing antimicrobial agents .
- Cancer Treatment Potential : Research involving zinc(II) complexes indicated promising results in inhibiting tumor growth in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as pathways for their anticancer effects .
Q & A
Q. What are the established methods for synthesizing Zinc(II) benzenesulfinate dihydrate in laboratory settings?
this compound is typically synthesized by reacting aqueous zinc acetate with sodium benzenesulfinate. The reaction yields the dihydrate form, which is then purified by vacuum drying in the presence of a desiccant (e.g., P₂O₅) to remove residual water. Key parameters include stoichiometric control (1:2 molar ratio of Zn²⁺ to sulfinate ions) and maintaining a reaction temperature below 40°C to prevent decomposition .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Elemental analysis : Verify Zn, S, and C content against calculated values (e.g., C: 40.83%, H: 4.41%, S: 15.57%, Zn: 15.88%) .
- Melting point determination : Confirm the compound’s decomposition range (223–225°C for benzenesulfinate dihydrate) .
- Spectroscopic methods : Use IR spectroscopy to identify sulfinate ligand vibrations (e.g., S–O stretches at ~1050–1150 cm⁻¹) and Zn–O coordination bands .
- XRD : Compare experimental diffraction patterns with crystallographic data (e.g., COD entry 2006420) .
Advanced Research Questions
Q. What experimental design strategies can optimize the synthesis yield of this compound?
Utilize response surface methodologies like Box-Behnken Design (BBD) to evaluate critical factors:
- Independent variables : Zinc acetate concentration, reaction time, and pH.
- Response optimization : Maximize yield by adjusting variables within defined ranges (e.g., pH 5–7, 30–60 min reaction time). Statistical software (e.g., Minitab) can model interactions and predict optimal conditions .
Q. How should researchers address discrepancies in elemental analysis data for this compound?
- Hydration state : Use thermogravimetric analysis (TGA) to quantify water content. Deviations may arise from incomplete drying or atmospheric rehydration. Dry samples under vacuum with P₂O₅ until constant mass is achieved .
- Contaminants : Perform ICP-MS to detect trace metals (e.g., residual Na⁺ from sodium benzenesulfinate) and adjust purification steps (e.g., recrystallization) .
Q. What role does this compound play in catalytic or materials science applications?
- Catalysis : Explore its potential as a Lewis acid catalyst in organic reactions (e.g., sulfonylation or cross-coupling). Compare activity with other Zn²⁺ complexes (e.g., zinc acetate in nanoparticle synthesis) .
- Coordination chemistry : Investigate ligand exchange dynamics using NMR or X-ray absorption spectroscopy to assess stability in solvents .
Q. How can structural inconsistencies between XRD and spectroscopic data be resolved?
- XRD refinement : Use Rietveld analysis to account for preferred orientation or amorphous phases.
- Complementary techniques : Pair XRD with TEM to visualize crystallite morphology and SAED (selected-area electron diffraction) for nanoscale structural validation .
Methodological Best Practices
- Reproducibility : Document synthesis parameters (e.g., drying time, solvent ratios) in alignment with IUPAC guidelines and journal standards (e.g., Beilstein Journal protocols) .
- Data validation : Cross-reference analytical results with multiple techniques (e.g., TGA + Karl Fischer titration for water content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
